molecular formula C9H11BrN2O B1445331 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine CAS No. 1372606-87-5

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine

Cat. No.: B1445331
CAS No.: 1372606-87-5
M. Wt: 243.1 g/mol
InChI Key: WHSXXSPDNPOFPM-UHFFFAOYSA-N
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Description

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine is an organic compound with the molecular formula C9H11BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropylmethoxy group. One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with cyclopropylmethanol in the presence of a palladium catalyst and a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloro-4-methylpyridin-3-amine
  • 6-Bromopyridine-3-methanol
  • 5-Bromo-2-methylpyridin-3-amine

Uniqueness

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXXSPDNPOFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253675
Record name 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372606-87-5
Record name 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372606-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-2-(cyclopropylmethoxy)-5-nitropyridine (1 g, 3.7 mmol), ammonium chloride (600 mg, 11.1 mmol), and iron powder (1.05 g, 19 mmol) suspended in THF (6.2 mL), water (2.3 mL) and ethanol (6.2 mL) was heated to 100° C. using microwave irradiation (normal) for 5 h. The crude reaction mixture was filtered through a short plug of celite; the celite plug was washed with warm (50° C.) MeOH (50 mL). The resulting filtrate was concentrated in vacuo. The resulting residue was diluted with EtOAc (100 ml) and washed with saturated bicarbonate solution (aq), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound, (539 mg, 60%). LCMS (M+H)+=244.
Name
3-bromo-2-(cyclopropylmethoxy)-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
catalyst
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-cyclopropylmethoxy-5-nitro-pyridine (600 mg, 2.19 mmol) in methanol (30 ml) were added water (15 ml), zinc dust (1 g, 15.37 mmol) and ammonium chloride (1.28 g, 24.09 mmol) at 25° C., and the reaction mixture was stirred for 45 min at 25° C. After total consumption of starting material (monitored by TLC), the reaction mixture was filtered through a bed of celite, and the filtrate was evaporated under reduced pressure to get the crude residue. The residue was dissolved in dichloromethane and washed with water and brine. The organic part was dried over Na2SO4 and evaporated to get the compound (507 mg, 95%). This compound was used in next step without further purification. MS (LC/MS): 244.0 (M+H).
Name
3-bromo-2-cyclopropylmethoxy-5-nitro-pyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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